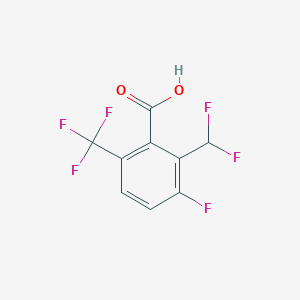![molecular formula C26H20F4N6O4S B2496179 N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide CAS No. 389071-21-0](/img/structure/B2496179.png)
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide is of interest in the field of organic chemistry due to its complex structure and potential biological activities. The compound features a diverse set of functional groups, including a triazole ring, a nitro group, and both sulfanyl and amide linkages, which contribute to its reactivity and possible applications in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of complex molecules like N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the nitro group, and coupling of the fluorophenyl and trifluoromethyl aniline fragments. Techniques such as microwave-assisted synthesis and catalyst-free conditions have been explored for similar compounds to enhance efficiency and selectivity (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings and fluorinated aromatic groups is characterized by X-ray crystallography and theoretical studies. These analyses reveal the orientation of the functional groups and the overall molecular geometry, which are critical for understanding the compound's reactivity and interaction with biological targets (Saeed et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Antimicrobial Activities
The compound's synthesis process is relevant for developing antimicrobial agents. A study by Yolal et al. (2012) demonstrates a synthesis method of similar compounds, emphasizing their high anti-Mycobacterium smegmatis activity, indicating potential in treating bacterial infections (Yolal et al., 2012).
Catalyst- and Solvent-Free Synthesis
A catalyst- and solvent-free synthesis method for related compounds, as described by Moreno-Fuquen et al. (2019), is significant for environmental sustainability and efficiency in drug development (Moreno-Fuquen et al., 2019).
Applications in Material Science
In the field of material science, the synthesis and application of compounds with similar structural elements, such as those studied by Tapaswi et al. (2015), contribute to the development of transparent aromatic polyimides with high refractive indices, useful in various technological applications (Tapaswi et al., 2015).
Insecticide Development
A study by Tohnishi et al. (2005) on flubendiamide, which shares structural similarities, highlights its potential as an insecticide, particularly effective against lepidopterous pests (Tohnishi et al., 2005).
Biocompatible Polymer Design
Research by Hayashi and Takasu (2015) on polymers initiated by perfluoroalkanesulfoneimides demonstrates the relevance of such compounds in creating biocompatible materials for medical and technological applications (Hayashi & Takasu, 2015).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored compounds with structural similarities for their potential as neurokinin-1 receptor antagonists, indicating possible applications in treating neurological disorders (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F4N6O4S/c1-15-6-7-16(12-21(15)36(39)40)24(38)31-13-22-33-34-25(35(22)18-10-8-17(27)9-11-18)41-14-23(37)32-20-5-3-2-4-19(20)26(28,29)30/h2-12H,13-14H2,1H3,(H,31,38)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEOGPJOVUDLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

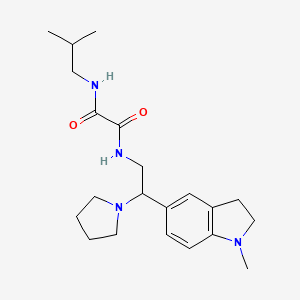
![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)
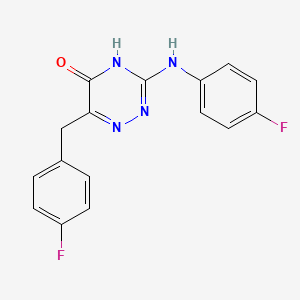
![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)
![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

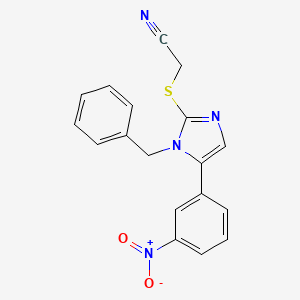
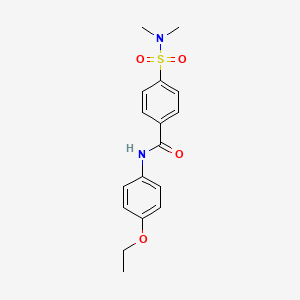


![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)
